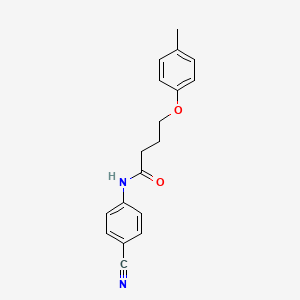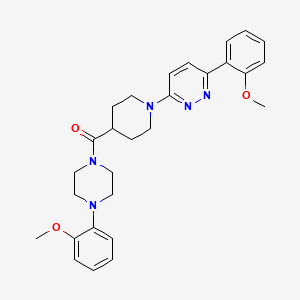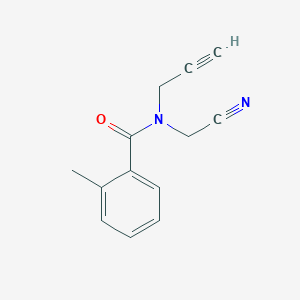
Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinoline backbone, which is a type of heterocyclic compound. The molecule also has an ethyl ester group, a methoxy group, and an amino group attached to the benzyl position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in nucleophilic addition reactions, while the ester group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Conjugate Addition Techniques : A study demonstrated the use of conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters. This process, showing high levels of diastereoselectivity, is crucial for generating β-amino esters, which are pivotal intermediates in synthesizing various biologically active compounds, including the tetrahydroquinoline alkaloid (R)-(-)-angustureine (Bentley et al., 2011).
Dipolar Organic Compounds : Research into the synthesis of dipolar compounds substituted by cationic quinolinium and anionic benzoates has led to the formation of mesomeric betaines. Such compounds are of interest due to their unique electronic structures and potential applications in electronic materials (Schmidt et al., 2016).
Potential Biological Activities
Antimicrobial Agents : Several studies have focused on the synthesis and characterization of new quinazolines and quinoline derivatives as potential antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities against various microorganisms, indicating their significance in developing new therapeutic agents (Desai et al., 2007).
Antimalarial Research : The synthesis of 4-substituted 8-amino-6-methoxyquinolines has been explored for potential antimalarial applications. Among these, 4-ethylprimaquine exhibited promising activity against Plasmodium cynomolgi in Rhesus monkeys, highlighting the ongoing search for effective antimalarial agents (Carroll et al., 1979).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 3-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of triethylamine and dichloromethane to form Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Esterification of the carboxylic acid group with ethyl chloroformate in the presence of triethylamine and dichloromethane to form Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS-Nummer |
1251609-86-5 |
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.417 |
IUPAC-Name |
ethyl 4-[(3-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-6-9-15(11-14)26-3)16-10-5-7-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI-Schlüssel |
DTVAEGABVKICIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2865200.png)





![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)
![N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide](/img/structure/B2865210.png)


![N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865219.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
